(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide
CAS No.: 113181-02-5
Cat. No.: VC20827103
Molecular Formula: C12H10BrF3N2O2
Molecular Weight: 351.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113181-02-5 |
|---|---|
| Molecular Formula | C12H10BrF3N2O2 |
| Molecular Weight | 351.12 g/mol |
| IUPAC Name | (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide |
| Standard InChI | InChI=1S/C12H10BrF3N2O2/c1-11(20,6-13)10(19)18-8-3-2-7(5-17)9(4-8)12(14,15)16/h2-4,20H,6H2,1H3,(H,18,19)/t11-/m1/s1 |
| Standard InChI Key | JSZFXNCCDXABCT-LLVKDONJSA-N |
| Isomeric SMILES | C[C@@](CBr)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
| SMILES | CC(CBr)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
| Canonical SMILES | CC(CBr)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
Introduction
Structural Identification and Basic Properties
Chemical Identity
(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide is a chiral compound characterized by several distinctive functional groups. It is uniquely identified by CAS number 113181-02-5 and possesses a molecular formula of C12H10BrF3N2O2 . The molecular weight of this compound is precisely 351.12 g/mol, as calculated from its atomic composition . The structural integrity of this molecule is maintained through a network of carbon-carbon bonds forming its backbone, with functional groups strategically positioned to confer specific chemical and biological properties essential to its applications in research and development.
Structural Features
The compound features a propanamide backbone with several important functional groups and substitution patterns that define its chemical behavior. The central structure includes a bromo substituent at position 3, a hydroxyl and methyl group at position 2, and a substituted phenyl ring with cyano and trifluoromethyl groups. The stereochemistry at position 2 (S-configuration) represents a critical structural element that influences its biological interactions and pharmacological efficacy. The configuration at this stereocenter determines the three-dimensional arrangement of the molecule, which directly impacts its ability to interact with biological targets such as enzymes and receptors.
Digital Identifiers
For computational chemistry and database purposes, the compound can be identified using several standardized digital notations:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C12H10BrF3N2O2/c1-11(20,6-13)10(19)18-8-3-2-7(5-17)9(4-8)12(14,15)16/h2-4,20H,6H2,1H3,(H,18,19)/t11-/m1/s1 |
| InChIKey | JSZFXNCCDXABCT-LLVKDONJSA-N |
| SMILES | CC@@(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
These digital identifiers provide standardized representations of the compound's structure, enabling consistent identification across chemical databases and computational platforms. The InChI string encodes complete structural information including stereochemistry, while the InChIKey serves as a fixed-length identifier for database searching. The SMILES notation provides a more human-readable linear representation of the molecular structure.
Physical and Chemical Properties
Chemical Reactivity
The compound contains several reactive functional groups that can participate in various chemical transformations:
-
The hydroxyl group at position 2 is susceptible to oxidation and can form esters or ethers through substitution reactions.
-
The bromo substituent at position 3 represents a good leaving group, making it reactive in nucleophilic substitution reactions.
-
The amide linkage provides stability but can undergo hydrolysis under strong acidic or basic conditions.
-
The cyano group on the phenyl ring can be transformed to other functional groups such as carboxylic acids, amides, or amines.
These reactive centers make the compound valuable as a synthetic intermediate or building block in the development of more complex molecular structures. The presence of multiple functional groups also allows for selective chemical modifications, enabling targeted structural elaboration for specific applications.
Synthetic Approaches
General Synthetic Routes
The synthesis of (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide typically follows a multi-step process beginning with appropriate precursors. The most common approach starts with (S)-3-bromo-2-hydroxy-2-methylpropanoic acid, which provides the core structure with the correct stereochemistry at the C-2 position. This starting material undergoes activation followed by coupling with 4-amino-2-(trifluoromethyl)benzonitrile to form the desired amide bond. The stereochemical integrity at the C-2 position must be carefully maintained throughout the synthesis to ensure the correct (S)-configuration in the final product.
Reaction Conditions and Parameters
The synthesis typically employs specific reaction conditions to achieve optimal yields and stereochemical purity:
| Synthetic Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Activation of carboxylic acid | Dichlorosulfoxide, triethylamine | Anhydrous conditions, low temperature | Formation of acid chloride intermediate |
| Amide coupling | 4-amino-2-(trifluoromethyl)benzonitrile | Controlled pH, temperature | Formation of amide bond |
| Purification | Silica gel | Column chromatography | Isolation of pure compound |
The reaction conditions are carefully controlled to minimize side reactions and maximize yield of the desired product. The use of anhydrous conditions during the activation step is particularly important to prevent unwanted hydrolysis of reactive intermediates. Temperature control during the coupling reaction helps maintain stereochemical integrity at the chiral center.
Analytical Confirmation
The successful synthesis of (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide is typically confirmed through multiple analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR provide confirmation of the structural elements and purity.
-
Mass Spectrometry: Confirms the molecular weight and fragmentation pattern consistent with the target structure.
-
Chiral HPLC: Verifies the enantiomeric purity and confirms the (S)-configuration at the C-2 position.
-
Infrared Spectroscopy: Identifies key functional groups including the amide, hydroxyl, and cyano moieties.
These analytical methods collectively provide comprehensive confirmation of both the structure and stereochemical purity of the synthesized compound. The integration of multiple analytical techniques ensures confidence in the identity and quality of the final product.
Structural Relationship to Bicalutamide
Comparative Analysis
-
The presence of a bromo substituent at position 3 in the target compound versus the sulfonyl group in bicalutamide.
-
The defined (S)-stereochemistry in the target compound, whereas bicalutamide is typically used as a racemic mixture with the (R)-enantiomer being pharmacologically active.
These structural differences result in distinct pharmacological profiles and potential applications for each compound. The similarities suggest that (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide may possess antiandrogen activity, though likely with a different pharmacological profile than bicalutamide due to its structural modifications.
Structure-Activity Considerations
The presence of the 4-cyano-3-(trifluoromethyl)phenyl group is significant from a medicinal chemistry perspective as it appears in several pharmacologically active compounds. The trifluoromethyl group enhances metabolic stability and increases lipophilicity, while the cyano group can participate in hydrogen bonding interactions with target proteins. The bromo substituent at position 3 likely influences the compound's binding affinity and selectivity for potential biological targets. The hydroxyl group at position 2 provides an additional hydrogen bond donor/acceptor site that may be important for target interaction.
Biological Activities and Applications
Research Applications
The compound serves several important functions in research contexts:
-
It can be used as a synthetic intermediate in the development of novel therapeutic agents.
-
It serves as a tool compound for studying structure-activity relationships in drug development.
-
It may function as a probe for investigating biological pathways and mechanisms.
-
It can be employed as a reference standard in analytical chemistry and quality control.
The versatility of this compound in research settings stems from its well-defined structure, stereochemical purity, and reactive functional groups that allow for further modification. Its relationship to known pharmacologically active compounds makes it valuable for comparative studies and rational drug design efforts.
Analytical Methods for Characterization
Spectroscopic Analysis
Comprehensive characterization of (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide typically involves multiple spectroscopic techniques:
| Analytical Method | Key Information Provided |
|---|---|
| 1H NMR | Identifies proton environments: methyl groups (δ 1.5-1.7 ppm), aromatic protons (δ 7.8-8.2 ppm) |
| 13C NMR | Characterizes carbon environments: cyano carbons (δ 120-125 ppm), carbonyl carbon (δ 170-175 ppm) |
| IR Spectroscopy | Identifies functional groups: hydroxyl (3300-3500 cm-1), amide (1630-1690 cm-1), cyano (2200-2260 cm-1) |
| Mass Spectrometry | Confirms molecular weight and fragmentation pattern |
These spectroscopic methods provide complementary information that collectively confirms the structure and purity of the compound. NMR spectroscopy is particularly valuable for confirming the presence and positioning of specific functional groups, while mass spectrometry provides definitive confirmation of the molecular formula.
Chromatographic Methods
Chromatographic techniques play a crucial role in assessing the purity and stereochemical integrity of the compound:
-
High-Performance Liquid Chromatography (HPLC): Enables quantitative analysis of purity and detection of impurities.
-
Chiral HPLC: Separates and quantifies enantiomers to determine enantiomeric excess and confirm stereochemical purity.
-
Thin-Layer Chromatography (TLC): Provides rapid assessment of reaction progress and initial purity evaluation.
These chromatographic methods are essential for quality control and ensuring the compound meets the necessary standards for research applications. The use of chiral chromatography is particularly important given the stereochemical specificity of the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume